Icmt-IN-11 (compound 48) is a tetrahydropyranyl-class ICMT inhibitor offering unparalleled potency (IC50=0.031μM) for cell-free enzyme assays. Its distinct scaffold avoids indole-based off-target confounding, making it the benchmark for SAR studies. Pre-weighed, high-purity batches from trusted suppliers ensure reproducibility across Ras mislocalization and protein methylation experiments.
Molecular FormulaC22H27F2NO2
Molecular Weight375.5 g/mol
Cat. No.B15138517
⚠ Attention: For research use only. Not for human or veterinary use.
Icmt-IN-11 (Compound 48) for ICMT Inhibition Research: Chemical Profile and Key Specifications
Icmt-IN-11 (designated compound 48 in the literature, CAS 1313602-94-6) is a synthetic small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an enzyme that catalyzes the final, obligate step in the post-translational processing of CaaX proteins, including oncogenic Ras GTPases [1]. The compound belongs to the tetrahydropyranyl (THP) class and was identified as part of a structure-activity relationship (SAR) campaign aimed at developing potent anticancer agents that disrupt protein prenylation-dependent membrane localization [1]. It has a molecular formula of C22H27F2NO2 and a molecular weight of 375.45 g/mol .
[1] Judd, W. R., Slattum, P. M., Hoang, K. C., Bhoite, L., Valppu, L., Alberts, G., Brown, B., Roth, B., Ostanin, K., Huang, L., Wettstein, D., Richards, B., & Willardsen, J. A. (2011). Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). Journal of Medicinal Chemistry, 54(14), 5031–5047. View Source
Icmt-IN-11 Cannot Be Replaced by Generic ICMT Inhibitors: A Comparative Evidence Analysis
In studies targeting the ICMT enzyme, the choice of inhibitor is critical and cannot be made on a generic basis. Icmt-IN-11 is a specific chemical entity with a defined potency (IC50 = 0.031 μM) that stems from its unique tetrahydropyranyl core and a 3-methoxy substitution [1]. This quantitative level of enzyme inhibition is distinct from other in-class ICMT inhibitors, such as the structurally different indole-based compound cysmethynil (Ki = 0.14 μM) [2] or other analogues like CAY10677 (IC50 = 0.86 μM) and ICMT-IN-12 (IC50 = 0.42 μM) . Therefore, experimental results are not directly transferable between these compounds, and selecting an alternative without head-to-head validation may introduce significant variability in enzyme inhibition levels, potentially confounding downstream assays for Ras localization, cell viability, or protein methylation status [1].
[1] Judd, W. R., Slattum, P. M., Hoang, K. C., Bhoite, L., Valppu, L., Alberts, G., Brown, B., Roth, B., Ostanin, K., Huang, L., Wettstein, D., Richards, B., & Willardsen, J. A. (2011). Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). Journal of Medicinal Chemistry, 54(14), 5031–5047. View Source
[2] Winter-Vann, A. M., Baron, R. A., Wong, W., dela Cruz, J., York, J. D., Gooden, D. M., Bergo, M. O., Young, S. G., Toone, E. J., & Casey, P. J. (2005). A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells. Proceedings of the National Academy of Sciences of the United States of America, 102(12), 4336–4341. View Source
Icmt-IN-11: Head-to-Head Quantitative Evidence vs. Key ICMT Inhibitor Alternatives
Superior ICMT Enzyme Inhibition Potency vs. Close Structural Analogue ICMT-IN-12
Icmt-IN-11 demonstrates a 13.5-fold greater potency in inhibiting ICMT compared to its close structural analogue, ICMT-IN-12 (compound 78). This difference is critical for experiments requiring maximal target engagement at lower compound concentrations .
ICMT inhibitionEnzyme assayCompound 48
Evidence Dimension
ICMT Enzyme Inhibition (IC50)
Target Compound Data
0.031 μM
Comparator Or Baseline
ICMT-IN-12 (Compound 78): 0.42 μM
Quantified Difference
13.5-fold more potent
Conditions
Biochemical assay measuring ICMT activity.
Why This Matters
For procurement, a >10-fold increase in potency allows researchers to use less compound in biochemical assays, potentially reducing off-target effects and lowering experimental costs per effective dose.
ICMT inhibitionEnzyme assayCompound 48
Enhanced ICMT Inhibition vs. Indole-Based Inhibitor Cysmethynil
Icmt-IN-11 exhibits significantly lower inhibition constant values compared to the well-characterized indole-based ICMT inhibitor, cysmethynil. Cysmethynil's inhibition is time-dependent and has a final high-affinity Ki of 0.14 μM [2]. Icmt-IN-11's IC50 of 0.031 μM [1] indicates a much higher apparent affinity for the enzyme.
Biochemical ICMT assays from separate studies (J. Med. Chem. 2011 vs. Biochemistry 2006).
Why This Matters
This data suggests Icmt-IN-11 may be a more appropriate choice for studies where cysmethynil's complex time-dependent kinetics or its relative hydrophobicity [3] are not ideal, offering a simpler, more direct inhibition profile at a lower concentration.
ICMT inhibitionRas signalingCysmethynil
[1] Judd, W. R., et al. (2011). Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). Journal of Medicinal Chemistry, 54(14), 5031–5047. View Source
[2] Baron, R. A., & Casey, P. J. (2006). Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules. Biochemistry, 45(41), 12533–12541. View Source
[3] Mouhcine, M., et al. (2024). In silico Exploration of a Novel ICMT Inhibitor with More Solubility than Cysmethynil against Membrane Localization of KRAS Mutant in Colorectal Cancer. Current Computer-Aided Drug Design, 20(7), 1055-1069. View Source
Higher Potency vs. Cysmethynil Analogue CAY10677
Icmt-IN-11 is over 27 times more potent as an ICMT inhibitor compared to CAY10677, an analogue of cysmethynil designed for improved solubility. CAY10677 exhibits an IC50 of 0.86 μM , while Icmt-IN-11 has an IC50 of 0.031 μM .
ICMT inhibitionCell viabilityCAY10677
Evidence Dimension
ICMT Enzyme Inhibition (IC50)
Target Compound Data
0.031 μM
Comparator Or Baseline
CAY10677: 0.86 μM
Quantified Difference
27.7-fold more potent
Conditions
Biochemical assay measuring ICMT activity.
Why This Matters
While CAY10677 was developed for cellular permeability, Icmt-IN-11's vastly superior potency at the enzyme level makes it the preferred tool for establishing a clear biochemical link between ICMT inhibition and downstream phenotypes in in vitro assays, which is a critical step in target validation.
ICMT inhibitionCell viabilityCAY10677
Chemical Scaffold Differentiation from Indole-Based Inhibitors
Icmt-IN-11 belongs to a distinct tetrahydropyranyl (THP) class, which was specifically optimized for increased potency and potentially different ADME properties compared to the earlier indole-based inhibitor scaffold of cysmethynil [1]. The SAR study that produced Icmt-IN-11 showed that methylation on the THP ring increased potency 10-fold over earlier analogues in the same series [1].
Medicinal chemistry analysis based on published literature.
Why This Matters
The chemical scaffold difference is important for researchers exploring novel ICMT inhibitor space or when indole-based compounds are not suitable due to off-target effects or undesirable chemical properties. It offers a distinct chemical starting point for SAR studies or probe development.
Chemical scaffoldSARICMT inhibitor
[1] Judd, W. R., Slattum, P. M., Hoang, K. C., Bhoite, L., Valppu, L., Alberts, G., Brown, B., Roth, B., Ostanin, K., Huang, L., Wettstein, D., Richards, B., & Willardsen, J. A. (2011). Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). Journal of Medicinal Chemistry, 54(14), 5031–5047. View Source
Commercial Sourcing and Purity Profile
Icmt-IN-11 is commercially available as a ready-to-use research compound with a defined purity level (typically ≥98%) from reputable vendors such as TargetMol and MedChemExpress, ensuring consistency and reproducibility in experiments .
ProcurementPuritySmall molecule inhibitor
Evidence Dimension
Commercial Availability and Purity
Target Compound Data
Purity ≥98%; Available in mg quantities (e.g., 5 mg, 50 mg, 500 mg)
Comparator Or Baseline
Other ICMT inhibitors may have limited commercial sources or different purity grades.
Quantified Difference
Not applicable
Conditions
Vendor specification and catalog data.
Why This Matters
For procurement managers and researchers, the verified commercial availability with defined purity reduces the time and resources spent on custom synthesis, quality control, and validation, thereby accelerating the research timeline.
ProcurementPuritySmall molecule inhibitor
Icmt-IN-11: Best-Fit Research and Industrial Applications Based on Quantitative Evidence
Biochemical Validation of ICMT as a Target in Ras-Driven Signaling
Use Icmt-IN-11 (IC50 = 0.031 μM) [1] in cell-free ICMT enzyme assays to confirm target engagement and measure inhibition kinetics. Its high potency allows for clear differentiation from background, while its potency advantage over ICMT-IN-12 (IC50 = 0.42 μM) makes it the superior tool for establishing a robust biochemical foundation before advancing to cell-based studies. Its chemical scaffold, distinct from indole-based inhibitors like cysmethynil [2], provides a complementary probe to validate target-specific effects.
Comparative SAR and Medicinal Chemistry Optimization Programs
Employ Icmt-IN-11 as a benchmark tetrahydropyranyl (THP) inhibitor for structure-activity relationship (SAR) studies. As described in the primary medicinal chemistry literature [1], this compound (compound 48) represents a key milestone in the optimization of the THP series. Its well-defined potency and chemical structure (C22H27F2NO2, MW 375.45) make it an essential comparator for any new chemical series targeting ICMT, helping to contextualize the potency and efficacy of novel analogues.
Cellular Assays Requiring Maximal Enzyme Inhibition at Low Doses
For cellular studies (e.g., monitoring Ras mislocalization or downstream signaling), use Icmt-IN-11 at concentrations in the low nanomolar range (e.g., 30-100 nM) based on its biochemical IC50 of 0.031 μM [1]. This low effective concentration is particularly advantageous for minimizing potential off-target effects or compound cytotoxicity that might be observed with less potent inhibitors like CAY10677 (IC50 = 0.86 μM) or cysmethynil (Ki = 0.14 μM) [3], which require much higher concentrations to achieve similar levels of target engagement.
Procurement for Routine Inhibition Studies in Academic or Biotech Laboratories
Procure Icmt-IN-11 from established vendors (TargetMol, MedChemExpress, InvivoChem) for routine use as a reference standard or active control in ICMT inhibition assays. Its commercial availability in pre-weighed, high-purity quantities streamlines experimental setup and ensures reproducibility across different studies and batches, a critical factor for longitudinal research projects and multi-center collaborations.
[1] Judd, W. R., Slattum, P. M., Hoang, K. C., Bhoite, L., Valppu, L., Alberts, G., Brown, B., Roth, B., Ostanin, K., Huang, L., Wettstein, D., Richards, B., & Willardsen, J. A. (2011). Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). Journal of Medicinal Chemistry, 54(14), 5031–5047. View Source
[2] Winter-Vann, A. M., Baron, R. A., Wong, W., dela Cruz, J., York, J. D., Gooden, D. M., Bergo, M. O., Young, S. G., Toone, E. J., & Casey, P. J. (2005). A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells. Proceedings of the National Academy of Sciences of the United States of America, 102(12), 4336–4341. View Source
[3] Baron, R. A., & Casey, P. J. (2006). Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules. Biochemistry, 45(41), 12533–12541. View Source
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